Enantioselective Synthesis via Asymmetric Hydrogenation Achieves High Optical Purity
Methyl (3R)-3-hydroxyhexanoate can be synthesized with high enantiomeric excess via asymmetric hydrogenation of methyl 3-oxohexanoate using a chiral ruthenium-BINAP catalyst [1]. This method is industrially relevant for producing enantiomerically pure building blocks, with optical yields reaching 94-96% for similar β-keto esters under optimized conditions .
| Evidence Dimension | Enantioselectivity of hydrogenation catalyst |
|---|---|
| Target Compound Data | Enantiomeric excess >99% ee achievable via enzymatic synthesis of related esters ; optical yield up to 96% for analogous β-keto esters |
| Comparator Or Baseline | Racemic methyl 3-hydroxyhexanoate (CAS 21188-58-9) or product from non-chiral reduction (0% ee) |
| Quantified Difference | Optical yield improvement from 86% (methyl acetoacetate) to 94-96% for bulkier β-keto esters; >99% ee for specific enzymatic routes |
| Conditions | Asymmetric hydrogenation with [RuCl₂(BINAP)]₂·Et₃N catalyst [1]; tartaric acid-modified Raney nickel |
Why This Matters
High enantiomeric purity is essential for pharmaceutical intermediates and polymer monomers where stereochemistry dictates biological activity and material properties.
- [1] Drug Synthesis Database. (n.d.). methyl (3R)-3-hydroxyhexanoate. Synthesis Route 1. View Source
